molecular formula C9H11NO3S2 B13188715 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13188715
M. Wt: 245.3 g/mol
InChI Key: UWZAQBSNDZVWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiophene and thiomorpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with thiomorpholine-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde
  • 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-N’-(thiophene-2-sulfonyl)acetohydrazide
  • 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)acetic acid

Uniqueness

4-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both thiophene and thiomorpholine moieties in its structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C9H11NO3S2

Molecular Weight

245.3 g/mol

IUPAC Name

4-(1,1-dioxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO3S2/c11-6-9-5-8(7-14-9)10-1-3-15(12,13)4-2-10/h5-7H,1-4H2

InChI Key

UWZAQBSNDZVWLD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CSC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.